Methyl 3-chloro-1H-indazole-7-carboxylate Methyl 3-chloro-1H-indazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1337881-10-3
VCID: VC2737983
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
SMILES: COC(=O)C1=CC=CC2=C(NN=C21)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 3-chloro-1H-indazole-7-carboxylate

CAS No.: 1337881-10-3

Cat. No.: VC2737983

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-1H-indazole-7-carboxylate - 1337881-10-3

Specification

CAS No. 1337881-10-3
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 3-chloro-2H-indazole-7-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Standard InChI Key MZZPKAPXWPCBDF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C(NN=C21)Cl
Canonical SMILES COC(=O)C1=CC=CC2=C(NN=C21)Cl

Introduction

Chemical Structure and Classification

Methyl 3-chloro-1H-indazole-7-carboxylate belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. This specific compound features a methyl ester group at the 7th position and a chlorine atom at the 3rd position on the indazole ring. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol . The compound can be identified by the CAS number 1337881-10-3 and has the IUPAC name methyl 3-chloro-1H-indazole-7-carboxylate .

The structural components of this compound include:

  • A bicyclic core consisting of fused benzene and pyrazole rings

  • A chlorine substituent at position 3

  • A methyl carboxylate group at position 7

  • A proton at the N1 position (hence the 1H designation)

The specific arrangement of these functional groups contributes to the compound's unique chemical and biological properties.

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
CAS Number1337881-10-3
MDL NumberMFCD22376767
InChI1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
InChI KeyMZZPKAPXWPCBDF-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=CC2=NNC(=C2C=C1)Cl

The compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is typical for many heterocyclic compounds with similar structures .

Biological Activities and Applications

Indazole derivatives, including methyl 3-chloro-1H-indazole-7-carboxylate, have garnered significant interest in pharmaceutical research due to their diverse biological activities.

Research Applications

Methyl 3-chloro-1H-indazole-7-carboxylate is primarily used as:

  • A building block for the synthesis of more complex pharmaceutical compounds

  • An intermediate in the development of potential therapeutic agents

  • A research tool for studying structure-activity relationships of indazole derivatives

Comparative Analysis with Related Compounds

To better understand the significance of methyl 3-chloro-1H-indazole-7-carboxylate, it is valuable to compare it with structurally related compounds.

Comparison with Other Indazole Derivatives

The following table presents a comparison of methyl 3-chloro-1H-indazole-7-carboxylate with several related indazole derivatives:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Applications
Methyl 3-chloro-1H-indazole-7-carboxylateC₉H₇ClN₂O₂210.62Chlorine at C3, ester at C7Pharmaceutical intermediate, research tool
Methyl 5-chloro-1H-indazole-7-carboxylateC₉H₇ClN₂O₂210.62Chlorine at C5, ester at C7Antimicrobial, anticancer
Methyl 3-chloro-1H-indazole-5-carboxylateC₉H₇ClN₂O₂210.62Chlorine at C3, ester at C5Drug discovery applications
3-Chloro-1H-indazole-7-carboxylic acidC₈H₅ClN₂O₂196.59Chlorine at C3, acid at C7Enzyme inhibition studies
5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl esterC₉H₆BrClN₂O₂289.51Bromine at C5, chlorine at C3Medicinal chemistry research

Structure-Activity Relationships

The position of substituents on the indazole ring significantly affects the biological activity of these compounds:

  • Position of Halogen: The position of the chlorine atom (C3 vs. C5 vs. C7) influences binding affinity to potential biological targets. Research on cardiovascular-active indazoles indicates that C7 substitution often leads to enhanced activity .

  • Carboxylate Group: The carboxylate functionality, whether as an ester or free acid, affects solubility, membrane permeability, and target interaction. Methyl esters like methyl 3-chloro-1H-indazole-7-carboxylate often serve as prodrugs or as precursors to carboxylic acids .

  • Indazole Core: The indazole scaffold itself contributes to biological activity through its ability to form hydrogen bonds and participate in π-stacking interactions with target proteins .

Current Research and Future Directions

Research involving methyl 3-chloro-1H-indazole-7-carboxylate and related indazole derivatives continues to evolve, with several promising directions:

Recent Developments

Recent studies have explored the potential of indazole derivatives in various therapeutic areas:

  • Cardiovascular Research: Studies have shown that indazole derivatives with substitutions at the C7 position, similar to methyl 3-chloro-1H-indazole-7-carboxylate, demonstrate promising hypotensive and bradycardic activities in cardiac models .

  • Antifungal Development: Indazole-containing compounds have been investigated for their activity against various Candida species, with structure-activity relationship studies guiding the optimization of these potential antifungal agents .

  • Synthesis Innovation: New synthetic methodologies continue to be developed, allowing for more efficient and selective preparation of functionalized indazoles like methyl 3-chloro-1H-indazole-7-carboxylate .

Future Research Opportunities

Several promising research directions for methyl 3-chloro-1H-indazole-7-carboxylate include:

  • Target Identification: Further studies to identify specific molecular targets of this compound and related derivatives could guide the development of more potent and selective therapeutic agents.

  • Structural Modifications: Systematic modifications of the basic structure to optimize properties and biological activities.

  • Mechanism Elucidation: Investigation of the precise mechanisms underlying the biological effects of this class of compounds.

  • Drug Delivery Systems: Development of formulation approaches to improve the pharmacokinetic properties of indazole derivatives for potential therapeutic applications.

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